1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of both fluorine and iodine atoms in the structure of this compound makes it a compound of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the fluoroethyl group: This step involves the nucleophilic substitution reaction where a fluoroethyl group is introduced into the pyrazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated and iodinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays due to its reactive functional groups.
Industry: The compound is used in the development of specialty chemicals and materials, including agrochemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. The presence of the fluoroethyl and iodopyrazole moieties allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function. The exact pathways involved can vary depending on the specific biological context and target molecules.
Comparison with Similar Compounds
1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds such as:
1-(2-Fluoroethyl)-3-iodopyrazole-5-carbaldehyde: Similar structure but with different positioning of the functional groups, leading to variations in reactivity and biological activity.
1-(2-Fluoroethyl)-5-chloropyrazole-3-carbaldehyde: Substitution of iodine with chlorine, which can affect the compound’s chemical properties and interactions.
1-(2-Fluoroethyl)-5-bromopyrazole-3-carbaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-fluoroethyl)-5-iodopyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2O/c7-1-2-10-6(8)3-5(4-11)9-10/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUVBYXDEKDWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C=O)CCF)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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